Ethyl 2-(2,5-difluorophenyl)acetate

Catalog No.
S718805
CAS No.
662138-60-5
M.F
C10H10F2O2
M. Wt
200.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2,5-difluorophenyl)acetate

CAS Number

662138-60-5

Product Name

Ethyl 2-(2,5-difluorophenyl)acetate

IUPAC Name

ethyl 2-(2,5-difluorophenyl)acetate

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5H,2,6H2,1H3

InChI Key

BURCDXBMXLYODS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)F

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)F)F

Ethyl 2-(2,5-difluorophenyl)acetate is an organic compound characterized by the presence of an ethyl ester group attached to a 2,5-difluorophenyl ring. Its molecular formula is C10H10F2O2C_{10}H_{10}F_{2}O_{2} and it has a molecular weight of approximately 200.18 g/mol. The structure consists of an ethyl group (CH3CH2CH_{3}CH_{2}-) linked to an acetate group (C(=O)OC(=O)O) and a phenyl ring that has two fluorine atoms substituting at the 2 and 5 positions, which are known to influence the compound's chemical properties significantly due to the electronegative nature of fluorine .

  • Potential applications based on structure: The presence of the difluorophenyl group suggests potential applications in medicinal chemistry, as fluorine substitution can sometimes be used to improve the drug-like properties of molecules. However, further research is needed to explore this possibility.
  • Limited commercial availability: Several chemical suppliers list Ethyl 2-(2,5-difluorophenyl)acetate in their catalogs, but there is no mention of its specific uses ( , ). This suggests that the compound is not yet widely used in research.
Typical of esters, including:

  • Hydrolysis: In the presence of water, this compound can be hydrolyzed to yield the corresponding acid (2-(2,5-difluorophenyl)acetic acid) and ethanol.
  • Saponification: Reacting with a strong base (like sodium hydroxide) leads to the formation of the sodium salt of the corresponding acid and ethanol.
  • Transesterification: This reaction involves exchanging the ethyl group with another alcohol, yielding different esters .

The presence of fluorine in the aromatic ring may alter reaction rates and mechanisms compared to non-fluorinated analogs.

Synthesis methods for ethyl 2-(2,5-difluorophenyl)acetate typically involve:

  • Esterification: The reaction between 2-(2,5-difluorophenyl)acetic acid and ethanol in the presence of an acid catalyst (such as sulfuric acid) can yield ethyl 2-(2,5-difluorophenyl)acetate.
  • Fluorination: The introduction of fluorine atoms into the phenyl ring can be achieved through various methods such as electrophilic aromatic substitution or direct fluorination techniques .

While specific interaction studies for ethyl 2-(2,5-difluorophenyl)acetate are scarce, compounds with similar structures often undergo investigations to determine their interactions with biological receptors or enzymes. The unique electronic properties imparted by fluorine may enhance binding affinities or alter pharmacokinetic profiles compared to non-fluorinated counterparts .

Several compounds share structural similarities with ethyl 2-(2,5-difluorophenyl)acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 2-(4-fluorophenyl)acetateC10H11FO2C_{10}H_{11}FO_{2}Contains one fluorine atom; different substitution pattern
Ethyl 3-(3-fluorophenyl)acetateC10H11FO2C_{10}H_{11}FO_{2}Fluorine at a different position; alters reactivity
Ethyl 4-(trifluoromethylphenyl)acetateC11H10F3O2C_{11}H_{10}F_{3}O_{2}Contains trifluoromethyl group; significantly affects polarity
Ethyl 4-methylphenyl acetateC10H12O2C_{10}H_{12}O_{2}Non-fluorinated analog; serves as a baseline for comparison

Ethyl 2-(2,5-difluorophenyl)acetate is unique due to its specific fluorination pattern which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.3

Wikipedia

Ethyl 2-(2,5-difluorophenyl)acetate

Dates

Last modified: 08-15-2023

Explore Compound Types